molecular formula C4H8N2O4S B055939 Fomepizole sulfate CAS No. 123799-93-9

Fomepizole sulfate

Cat. No. B055939
CAS RN: 123799-93-9
M. Wt: 180.19 g/mol
InChI Key: JZDNNNPRKZTZLC-UHFFFAOYSA-N
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Description

Fomepizole sulfate is a chemical compound used in the treatment of methanol and ethylene glycol poisoning. It is a potent inhibitor of alcohol dehydrogenase, an enzyme that plays a crucial role in the metabolism of methanol and ethylene glycol. Fomepizole sulfate has been used as an alternative to ethanol in the treatment of methanol and ethylene glycol poisoning due to its ease of use and fewer side effects.

Mechanism of Action

Fomepizole sulfate works by inhibiting alcohol dehydrogenase, an enzyme that plays a crucial role in the metabolism of methanol and ethylene glycol. By inhibiting this enzyme, fomepizole sulfate prevents the formation of toxic metabolites that can cause severe damage to the body.
Biochemical and Physiological Effects:
Fomepizole sulfate has several biochemical and physiological effects on the body. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. Fomepizole sulfate is metabolized in the liver and excreted in the urine. It has a half-life of approximately 4 hours.

Advantages and Limitations for Lab Experiments

Fomepizole sulfate has several advantages and limitations for lab experiments. One of the main advantages is its ease of use. Fomepizole sulfate is readily available and can be easily administered to animals. Moreover, fomepizole sulfate has fewer side effects compared to ethanol, which can cause sedation and respiratory depression.
However, one of the limitations of fomepizole sulfate is its cost. Fomepizole sulfate is relatively expensive compared to other antidotes. Moreover, fomepizole sulfate has a short half-life, which means that it may need to be administered multiple times to achieve therapeutic levels.

Future Directions

There are several future directions for the research on fomepizole sulfate. One of the areas of research is the development of new analogs of fomepizole sulfate that have improved efficacy and fewer side effects. Another area of research is the development of new methods for the synthesis of fomepizole sulfate that are more cost-effective and environmentally friendly.
Conclusion:
Fomepizole sulfate is a potent inhibitor of alcohol dehydrogenase that has been extensively studied for its efficacy in the treatment of methanol and ethylene glycol poisoning. It has several advantages over ethanol, including ease of use and fewer side effects. However, fomepizole sulfate is relatively expensive and has a short half-life. There are several areas of future research on fomepizole sulfate, including the development of new analogs and the synthesis of fomepizole sulfate using more cost-effective and environmentally friendly methods.

Synthesis Methods

The synthesis of fomepizole sulfate is a complex process that involves several steps. The starting material for the synthesis is 4-methylpyrazole, which is first oxidized to 4-methylpyrazole-3-carboxylic acid. This intermediate is then converted to the corresponding amide using thionyl chloride. The amide is subsequently treated with sodium hydroxide to form the final product, fomepizole sulfate.

Scientific Research Applications

Fomepizole sulfate has been extensively studied for its efficacy in the treatment of methanol and ethylene glycol poisoning. Several clinical trials have shown that fomepizole sulfate is an effective antidote for methanol and ethylene glycol poisoning. Moreover, fomepizole sulfate has been shown to be superior to ethanol in terms of ease of use and fewer side effects.

properties

CAS RN

123799-93-9

Product Name

Fomepizole sulfate

Molecular Formula

C4H8N2O4S

Molecular Weight

180.19 g/mol

IUPAC Name

4-methyl-1H-pyrazole;sulfuric acid

InChI

InChI=1S/C4H6N2.H2O4S/c1-4-2-5-6-3-4;1-5(2,3)4/h2-3H,1H3,(H,5,6);(H2,1,2,3,4)

InChI Key

JZDNNNPRKZTZLC-UHFFFAOYSA-N

SMILES

CC1=CNN=C1.OS(=O)(=O)O

Canonical SMILES

CC1=CNN=C1.OS(=O)(=O)O

Other CAS RN

211626-47-0

synonyms

Fomepizole/Fomepizolsulfat

Origin of Product

United States

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